2-(5-Bromothiophen-2-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4(7(9)10)5-2-3-6(8)11-5/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVPTFUXSSLCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 5 Bromothiophen 2 Yl Propanoic Acid and Analogues
Classical and Contemporary Approaches to Thiophene (B33073) Core Synthesis
The synthesis of the thiophene ring, the foundational structure of 2-(5-Bromothiophen-2-yl)propanoic acid, can be approached from several angles. These methods range from well-established condensation reactions to more modern metal-catalyzed and metal-free cyclizations.
Condensation Processes: Gewald, Paal–Knorr, Fiesselmann, and Hinsberg Reactions
Classical condensation reactions remain a cornerstone for the synthesis of thiophene derivatives. These methods typically involve the construction of the thiophene ring from acyclic precursors.
The Gewald reaction is a multicomponent reaction that yields 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. pharmaguideline.comderpharmachemica.com The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur to form a thiolate, which then undergoes cyclization and tautomerization. derpharmachemica.com
The Paal–Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. pharmaguideline.comderpharmachemica.comuobaghdad.edu.iq This method is versatile and allows for the synthesis of a wide range of substituted thiophenes. derpharmachemica.com
The Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid esters through the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base. derpharmachemica.comwikipedia.org The reaction proceeds via a conjugate addition of the thioglycolate to the acetylenic ester, followed by cyclization and tautomerization. wikipedia.org
The Hinsberg reaction (or Hinsberg thiophene synthesis) involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to afford a thiophene-2,5-dicarboxylic acid ester. uobaghdad.edu.iq
| Reaction Name | Reactants | Product Type | Key Reagents |
|---|---|---|---|
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophenes | Base |
| Paal–Knorr Synthesis | 1,4-Dicarbonyl compound | Substituted Thiophenes | Phosphorus pentasulfide, Lawesson's reagent |
| Fiesselmann Synthesis | α,β-Acetylenic ester, Thioglycolic acid ester | 3-Hydroxy-2-thiophenecarboxylic acid esters | Base |
| Hinsberg Synthesis | 1,2-Dicarbonyl compound, Diethyl thiodiacetate | Thiophene-2,5-dicarboxylic acid esters | Strong Base |
Metal-Catalyzed Heterocyclization Strategies for Substituted Thiophenes
Modern synthetic methods often employ metal catalysts to achieve efficient and selective formation of the thiophene ring. mdpi.comnih.gov These strategies offer advantages in terms of reaction conditions and functional group tolerance. Palladium, copper, and rhodium are among the metals that have been successfully utilized in these transformations. nih.govnih.gov
Palladium-catalyzed reactions, for instance, can facilitate the cyclization of appropriately substituted acyclic precursors to form the thiophene ring. nih.gov One such approach involves the PdI2-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols to yield substituted thiophenes. researchgate.net Copper-catalyzed methods have also been developed, such as the reaction of haloalkynes with a sulfur source like sodium sulfide (B99878) to produce regioselectively substituted thiophenes. nih.gov Rhodium catalysts have been employed in the reaction of 1,2,3-thiadiazoles with alkynes to generate fully substituted thiophenes. nih.gov
Innovative Regioselective Syntheses via Functionalized Alkynes
The use of functionalized alkynes as precursors has emerged as a powerful strategy for the regioselective synthesis of substituted thiophenes. mdpi.comnih.govnih.gov These methods allow for precise control over the substitution pattern of the resulting thiophene ring.
Metal-catalyzed heterocyclization of S-containing alkyne substrates is a prominent example of this approach. mdpi.comnih.gov The reaction typically involves the activation of the alkyne by a metal catalyst, followed by an intramolecular nucleophilic attack by the sulfur atom to form the thiophene ring. mdpi.comnih.gov This methodology provides an atom-economical route to thiophenes with a well-defined substitution pattern. mdpi.com For example, 1-mercapto-3-yn-2-ols can be converted to substituted thiophenes in the presence of a palladium iodide catalyst. organic-chemistry.org
Transition-Metal-Free Cyclization and Annulation Approaches
In recent years, there has been a growing interest in the development of transition-metal-free methods for thiophene synthesis, driven by the desire for more sustainable and cost-effective processes. researchgate.netnih.gov These approaches often rely on the use of strong bases or other reagents to promote the cyclization of suitable precursors.
One such strategy involves the base-promoted cyclization of S-containing alkyne derivatives. mdpi.com For example, (Z)-2-en-4-yne-1-thiolate derivatives, generated in situ, can undergo a 5-exo-dig cyclization to form 2,4-disubstituted thiophenes. mdpi.com Another approach utilizes elemental sulfur and a base-free generation of a trisulfur (B1217805) radical anion, which then adds to alkynes to initiate the formation of substituted thiophenes from alkynols. organic-chemistry.orgacs.org Additionally, the reaction of buta-1-enes with potassium sulfide provides a transition-metal-free synthesis of thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org
Halogenation Strategies for Thiophene-2-carboxylic Acid Derivatives
Once the thiophene-2-carboxylic acid core is synthesized, the next crucial step in the formation of this compound is the selective introduction of a bromine atom at the 5-position of the thiophene ring.
Selective Bromination at the 5-Position
The thiophene ring is susceptible to electrophilic substitution, and the 2- and 5-positions are generally the most reactive. In the case of thiophene-2-carboxylic acid, the carboxylic acid group is a deactivating group, which can direct incoming electrophiles. However, direct bromination of thiophene-2-carboxylic acid can lead to a mixture of products or even decarboxylation under harsh conditions. nih.gov
A common strategy to achieve selective bromination at the 5-position is to use a milder brominating agent and carefully control the reaction conditions. N-Bromosuccinimide (NBS) is a frequently used reagent for the selective bromination of thiophenes. For instance, 2-acetylthiophene (B1664040) can be selectively brominated at the 5-position using NBS in acetic anhydride. chemicalbook.com The resulting 2-acetyl-5-bromothiophene (B160168) can then be a precursor to the desired propanoic acid derivative.
Another approach involves the lithiation of thiophene-2-carboxylic acid. Treatment with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the 5-position, creating a nucleophilic center that can then react with an electrophilic bromine source to introduce the bromine atom regioselectively. wikipedia.org
| Starting Material | Brominating Agent | Product |
|---|---|---|
| 2-Acetylthiophene | N-Bromosuccinimide (NBS) | 2-Acetyl-5-bromothiophene |
| Thiophene-2-carboxylic acid | Lithium diisopropylamide (LDA) followed by an electrophilic bromine source | 5-Bromothiophene-2-carboxylic acid |
Advanced Synthetic Transformations of this compound
The bromine atom and the carboxylic acid moiety on this compound serve as versatile handles for a wide range of synthetic modifications, enabling the construction of more complex molecular architectures.
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom at the 5-position of the thiophene ring makes the compound an excellent substrate for such transformations.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for introducing aryl or vinyl substituents at the 5-position of the thiophene ring. This reaction involves the palladium-catalyzed coupling of the bromothiophene derivative with an organoboron compound, typically an arylboronic acid or ester.
Research has demonstrated the successful application of this protocol to esters of closely related compounds, such as 2-ethylhexyl 5-bromothiophene-2-carboxylate. In these syntheses, the bromothiophene ester is reacted with various substituted arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium phosphate (B84403) (K₃PO₄). The reaction is typically conducted in a solvent mixture, for instance, 1,4-dioxane (B91453) and water, at elevated temperatures (e.g., 90 °C). This methodology allows for the synthesis of a diverse library of 5-arylthiophene derivatives with moderate to good yields. The electronic nature of the substituents on the arylboronic acid can influence the reaction's efficiency.
| Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 70.5 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 79.1 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75.3 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 65.2 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 60.1 |
This interactive table summarizes the reaction conditions for the Suzuki-Miyaura cross-coupling of a 2-(5-bromothiophen-2-yl)propanoate ester with various arylboronic acids. Data is representative of typical conditions reported in the literature.
Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions, expanding its synthetic utility.
Stille Coupling : This reaction couples the bromothiophene with an organotin compound (organostannane). The Stille reaction is known for its tolerance of a wide variety of functional groups, although a significant drawback is the toxicity of the tin reagents. organic-chemistry.orgwikipedia.org
Heck Reaction : The Heck reaction would involve coupling the bromothiophene with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This would introduce a vinyl group, which could be further functionalized.
Sonogashira Coupling : This reaction forms a carbon-carbon bond between the bromothiophene and a terminal alkyne. It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.org This method is invaluable for synthesizing aryl-alkyne structures.
Kumada Coupling : The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to couple with the aryl bromide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming aryl-aryl or aryl-alkyl bonds.
Negishi Coupling : In a Negishi coupling, an organozinc reagent is coupled with the bromothiophene in the presence of a palladium or nickel catalyst. nih.govorganic-chemistry.org Organozinc reagents are generally more reactive than organoboron or organotin compounds.
Each of these reactions follows a general catalytic cycle involving oxidative addition of the bromothiophene to the palladium(0) catalyst, followed by transmetalation with the respective organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is another key site for chemical modification, most commonly through esterification.
Conversion of the carboxylic acid to an ester is a common strategy to modify the compound's solubility, protect the acid group during subsequent reactions, or introduce new functionalities.
One effective method is the Steglich esterification . This reaction uses a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-Dimethylaminopyridine (B28879) (DMAP). For example, 5-bromothiophene-2-carboxylic acid, a closely related compound, can be esterified with an alcohol like 2-ethylhexanol using DCC and DMAP in a solvent such as dichloromethane (B109758) (DCM) at room temperature. nih.gov This method is mild and generally provides good yields.
Another classic approach is the Fischer esterification , where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). harvard.edu The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it is formed drives the reaction toward the ester product. harvard.edubeilstein-journals.org
| Reaction Type | Alcohol | Reagents | Solvent | Typical Conditions |
|---|---|---|---|---|
| Steglich Esterification | 2-Ethylhexanol | DCC, DMAP | DCM | 0°C to Room Temp |
| Fischer Esterification | Methanol | H₂SO₄ (cat.) | Methanol (excess) | Reflux |
| Fischer Esterification | Ethanol | H₂SO₄ (cat.) | Ethanol (excess) | Reflux |
This interactive table outlines common methods for the esterification of this compound or its analogues.
Amide Bond Formation via Amidation Reactions
The conversion of the carboxylic acid moiety of this compound into an amide is a crucial transformation for generating a diverse range of analogues with potential biological activity. This is typically achieved through amidation reactions, which involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
A common strategy for activating the carboxylic acid is its conversion to a more reactive species, such as an acyl chloride or an anhydride. However, the use of coupling reagents is often preferred as it allows for a one-pot reaction under milder conditions. A variety of coupling reagents are available for this purpose, each with its own advantages. For instance, in the synthesis of derivatives of the closely related 5-bromothiophene-2-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC) has been utilized as a coupling reagent in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) for esterification, a reaction that proceeds through a similar activated intermediate as amidation. nih.gov
Common classes of coupling reagents used for amide bond formation include:
Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are also effective.
Uronium/Aminium Salts: Examples include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP). These reagents often lead to high yields and low racemization, which is particularly important when dealing with chiral compounds like this compound.
The general mechanism for these coupling reactions involves the formation of an activated ester intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent, solvent, and base can significantly influence the reaction's efficiency and yield.
| Reagent Class | Examples | Typical Reaction Conditions |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Aprotic solvent (e.g., DCM, DMF), often with an additive like HOBt or DMAP |
| Phosphonium Salts | BOP, PyAOP | Aprotic solvent (e.g., DMF), base (e.g., DIPEA, triethylamine) |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Aprotic solvent (e.g., DMF), base (e.g., DIPEA, triethylamine) |
Nucleophilic Aromatic Substitution on the Brominated Thiophene Ring
The bromine atom on the thiophene ring of this compound serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents at the 5-position of the thiophene ring, further diversifying the available analogues.
Thiophene rings are generally more reactive towards nucleophilic substitution than their benzene (B151609) counterparts. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack.
An example of a nucleophilic aromatic substitution reaction on a similar compound, 5-bromothiophene-2-carboxylic acid, involves its reaction with sodium methoxide (B1231860) (NaOMe) in a polar aprotic solvent like dimethylformamide (DMF). This reaction yields the corresponding 5-methoxythiophene-2-carboxylic acid derivative in good yield. This demonstrates the feasibility of displacing the bromine atom with oxygen-based nucleophiles. Similarly, other nucleophiles such as amines, thiols, and cyanides can be employed to introduce a range of functionalities.
| Nucleophile | Resulting Functional Group | Typical Reaction Conditions |
|---|---|---|
| Alkoxides (e.g., NaOMe) | Alkoxy | Polar aprotic solvent (e.g., DMF) |
| Amines (e.g., RNH2) | Amino | Often requires a base and sometimes a catalyst |
| Thiolates (e.g., RSNa) | Alkylthio/Arylthio | Polar aprotic solvent |
| Cyanide (e.g., NaCN) | Cyano | Polar aprotic solvent, may require a catalyst |
Principles of Green Chemistry in the Synthesis of Thiophene Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiophene derivatives to minimize environmental impact and enhance sustainability. rsc.org These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency.
In the context of synthesizing this compound and its analogues, several green chemistry approaches can be considered:
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The use of greener alternatives such as water, ionic liquids, or deep eutectic solvents is being explored for the synthesis of sulfur-containing heterocycles. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions, thereby aligning with green chemistry principles. nih.gov This technique has been successfully applied to multicomponent reactions for the synthesis of 2-aminothiophenes. nih.gov
Catalysis: The use of catalysts, especially those that are recyclable and highly efficient, is a cornerstone of green chemistry. Metal-catalyzed cross-coupling reactions are common in thiophene chemistry, and efforts are being made to develop more sustainable catalytic systems.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. Multicomponent reactions, such as the Gewald synthesis of 2-aminothiophenes, are excellent examples of atom-economical processes. rsc.org
Metal-Free Approaches: To avoid the toxicity and environmental concerns associated with some metal catalysts, metal-free synthetic methodologies are being developed for the synthesis of thiophene derivatives. rsc.org
By incorporating these principles, the synthesis of this compound and its analogues can be made more environmentally friendly and sustainable.
Advanced Spectroscopic and Structural Characterization of 2 5 Bromothiophen 2 Yl Propanoic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of 2-(5-bromothiophen-2-yl)propanoic acid, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide definitive structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectra of derivatives of this compound, the protons on the thiophene (B33073) ring typically appear as distinct doublets in the aromatic region. For a series of 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles, the two thiophene protons were observed as doublets in the downfield region, for instance, at δ 8.157 and δ 8.27 ppm or δ 7.932 and δ 8.579 ppm, depending on the substituent on the oxadiazole ring. isca.me The chemical shifts and coupling constants of the propanoic acid moiety's protons—the methine (CH) and the methyl (CH₃) groups—provide further structural detail. The methine proton is expected to appear as a quartet, coupled to the methyl protons, while the methyl protons will appear as a doublet.
The specific chemical shifts can be influenced by the solvent and the nature of other functional groups in the molecule. For example, in related 2-(thiophen-2-yl)acetic acid derivatives, the methylene (B1212753) protons (CH₂) adjacent to the thiophene ring and the carboxylic acid group appear as a singlet around δ 3.85 ppm in DMSO-d₆. nih.gov
Table 1: Representative ¹H NMR Spectral Data for Derivatives of this compound
| Compound Class | Thiophene Protons (δ, ppm) | Other Key Signals (δ, ppm) | Solvent |
|---|---|---|---|
| 1,3,4-Oxadiazole (B1194373) Derivative | 8.127 (d), 8.654 (d) | 7.277-7.643 (m, Aromatic) | DMSO |
| 1,3,4-Oxadiazole Derivative | 7.932 (d), 8.579 (d) | 7.297-7.855 (m, Aromatic) | DMSO |
Note: Data extracted from studies on 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles. 'd' denotes doublet, 'm' denotes multiplet. isca.me
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms within the molecule. For propanoic acid itself, three distinct signals are observed, corresponding to the carboxylic carbon, the methylene carbon, and the methyl carbon. docbrown.info In derivatives of this compound, additional signals corresponding to the thiophene ring carbons are present.
The carbon attached to the bromine atom (C5) is typically found at a lower field compared to other thiophene carbons due to the halogen's electronegativity. The other thiophene carbons (C2, C3, C4) resonate at characteristic chemical shifts. In studies of 2-(5-bromothiophen-2-yl)-1,3,4-oxadiazole derivatives, thiophene carbon signals were identified in the range of δ 119-138 ppm. isca.me The carboxylic acid carbon of the propanoic acid moiety is expected to appear significantly downfield, often above δ 170 ppm. docbrown.infodocbrown.info
Table 2: Representative ¹³C NMR Spectral Data for Thiophene Carbons in Derivatives
| Compound Class | Thiophene Carbons (δ, ppm) | Carboxylic/Oxadiazole Carbons (δ, ppm) | Solvent |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivative | 129.0, 131.94, 132.51, 137.41 | 159.3, 163.3 | DMSO |
| 1,3,4-Oxadiazole Derivative | 129.72, 131.77, 132.70, 132.72 | 159.77, 164.08 | DMSO |
Note: Data extracted from studies on 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles. isca.me
Solid-State NMR Applications for Supramolecular Structures
While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) is a powerful technique for investigating the supramolecular organization and packing of molecules in the solid state. For thiophene-based materials, ssNMR can elucidate intermolecular interactions, polymorphism, and the arrangement of molecules in crystalline or amorphous phases. rsc.orgumons.ac.be
High-resolution ssNMR studies on thiophene-containing mesogens have been used to determine orientational order parameters in different liquid crystalline phases. rsc.org Techniques like 2D Separated Local Field (SLF) spectroscopy can measure ¹³C–¹H dipolar couplings, which are related to the alignment of molecular segments. rsc.org For thiophene derivatives that form self-assembling structures like nanowires or 2-D crystals, ssNMR can confirm the structural integrity and packing symmetry. uh.edunih.gov Although specific ssNMR studies on this compound were not found, the techniques are highly applicable to understanding how the carboxylic acid and bromothiophene moieties direct intermolecular hydrogen bonding and π-stacking interactions in the solid state.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds and functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the key functional groups in this compound and its derivatives. The most characteristic vibrations include:
O-H Stretch: A broad absorption band typically in the range of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group, resulting from strong hydrogen bonding.
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1700 cm⁻¹. For instance, in 3-aryl-3-(furan-2-yl)propanoic acid derivatives, this peak appears around 1680-1691 cm⁻¹. mdpi.com
Thiophene Ring Vibrations: The C-H stretching vibrations of the thiophene ring typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). iosrjournals.org The C=C and C-S stretching vibrations within the ring give rise to a series of bands in the 1600-1300 cm⁻¹ region. iosrjournals.org
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.
In the synthesis of 1,3,4-oxadiazole derivatives from related hydrazones, the disappearance of the amide carbonyl peak (around 1600-1760 cm⁻¹) and the -NH peak (3100-3300 cm⁻¹) in the FT-IR spectrum confirms the successful cyclization reaction. isca.me
Table 3: Key FT-IR Vibrational Frequencies for Related Thiophene Derivatives
| Functional Group | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Carboxylic Acid O-H | ~3000 | Broad, characteristic of H-bonding |
| Thiophene C-H | 3113-3083 | Aromatic C-H stretch |
| Carbonyl C=O | ~1700 | Carboxylic acid C=O stretch |
| Thiophene C=C | 1528, 1352 | Ring stretching vibrations |
Note: Wavenumbers are approximate and based on data from 2-thiophene carboxylic acid and other derivatives. isca.meiosrjournals.orgsemanticscholar.org
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and bonds involving non-polar or weakly polar functional groups. For thiophene derivatives, Raman spectroscopy is effective for characterizing the vibrations of the aromatic ring.
In a study of 2-thiophene carboxylic acid, FT-Raman spectroscopy identified C-C stretching vibrations within the thiophene ring at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org The aromatic C-H stretching vibrations were observed in the 3113-3083 cm⁻¹ range. iosrjournals.org Raman spectroscopy can also be used to study the supramolecular assembly of thiophene derivatives. For instance, changes in the Raman spectra of metallo-supramolecular polymers containing phosphole-thiophene units upon photo-irradiation indicate conformational changes and planarization of the conjugated backbone, which affects π-orbital overlap. nih.gov This highlights the utility of Raman spectroscopy in probing the electronic and structural properties of extended, self-assembled systems derived from thiophene building blocks.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the elemental composition of a molecule and elucidating its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula. For this compound (C₇H₇BrO₂S), HRMS is crucial for confirming its molecular formula by measuring the exact mass of its molecular ion.
In positive-ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, the deprotonated molecule [M-H]⁻ is detected. The precise mass measurement helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions. For instance, the theoretical exact mass of the neutral molecule can be calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S), and HRMS data would be expected to match this value with very high precision, confirming the compound's identity. mdpi.com
Table 1: Theoretical HRMS Data for this compound
| Ion Type | Molecular Formula | Theoretical m/z ([⁷⁹Br]) | Theoretical m/z ([⁸¹Br]) |
|---|---|---|---|
| [M+H]⁺ | C₇H₈BrO₂S⁺ | 249.9423 | 251.9403 |
| [M-H]⁻ | C₇H₆BrO₂S⁻ | 247.9277 | 249.9257 |
| [M+Na]⁺ | C₇H₇BrNaO₂S⁺ | 271.9243 | 273.9222 |
Note: This table contains calculated theoretical values. Actual experimental values would be compared against these to confirm the elemental composition.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that is invaluable for structural elucidation.
For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺•. Due to the presence of bromine, this peak would appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.
The fragmentation of the propanoic acid side chain is anticipated to be a dominant process. docbrown.infolibretexts.org Key fragmentation pathways would likely include:
Loss of the carboxyl group: Cleavage of the bond adjacent to the carbonyl group could result in the loss of •COOH (45 Da), a common fragmentation for carboxylic acids.
McLafferty Rearrangement: A hydrogen atom from the thiophene ring or the alpha-carbon could be transferred to the carbonyl oxygen, followed by the elimination of a neutral molecule.
Cleavage of the side chain: Loss of the ethyl group or the entire propanoic acid moiety would lead to characteristic fragment ions. The base peak might correspond to the stable bromothienyl-containing fragment.
Table 2: Plausible EI-MS Fragmentation Pattern for this compound
| Predicted Fragment Ion | Description of Loss | Predicted m/z (for ⁷⁹Br/⁸¹Br) |
|---|---|---|
| [C₇H₇BrO₂S]⁺• | Molecular Ion (M⁺•) | 248/250 |
| [C₆H₆BrS]⁺ | Loss of •COOH | 203/205 |
| [C₅H₄BrS]⁺ | Loss of •CH(CH₃)COOH | 175/177 |
| [C₄H₂BrS]⁺ | Thiophene ring fragment | 161/163 |
| [COOH]⁺ | Carboxyl fragment | 45 |
Note: This table represents a predicted fragmentation pattern based on established chemical principles.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.
A typical method would employ reverse-phase HPLC to separate the compound from a mixture. sielc.com Due to the acidic nature of the molecule, a mobile phase with a low pH (e.g., using formic or acetic acid) is often used to ensure good peak shape. For detection, electrospray ionization (ESI) in negative mode (ESI-) is generally preferred for carboxylic acids, as it readily forms the deprotonated [M-H]⁻ ion, which can be detected with high sensitivity. nih.gov This technique is essential for quantifying the compound in complex matrices and for stability studies. researchgate.net
Table 3: Representative LC-MS Parameters for Analysis
| Parameter | Typical Value / Condition |
|---|---|
| LC Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient elution |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Monitored Ion (m/z) | 247.9 / 249.9 ([M-H]⁻) |
Note: These are exemplary parameters and would require optimization for specific applications.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The thiophene ring in this compound is the primary chromophore, responsible for its UV absorption.
The spectrum is expected to be dominated by π → π* transitions within the conjugated system of the thiophene ring. The presence of the bromine atom (an auxochrome with lone pairs of electrons) and the propanoic acid group can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The bromine atom, through its +M (mesomeric) and -I (inductive) effects, can cause a bathochromic shift (red shift) of the absorption maximum compared to unsubstituted thiophene. The solvent used for analysis can also impact the spectrum; polar solvents may cause shifts in λmax due to interactions with the chromophore.
Table 4: Expected Electronic Transitions and Absorption Maxima
| Electronic Transition | Chromophore | Expected λmax Range (nm) |
|---|---|---|
| π → π* | Brominated Thiophene Ring | 240 - 280 |
| n → π* | Carboxylic Carbonyl Group | ~200 - 220 (often weak and may be obscured) |
Note: The λmax range is an estimation based on data for similar substituted thiophene compounds.
X-ray Crystallography and Diffraction Analysis
Single Crystal X-ray Diffraction for Molecular Geometry Elucidation
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. youtube.com This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. youtube.com
This analysis would provide unambiguous data on:
Molecular Conformation: The precise spatial arrangement of the atoms, including the orientation of the propanoic acid side chain relative to the thiophene ring.
Bond Parameters: Accurate measurements of all bond lengths (e.g., C-S, C-Br, C-C, C=O) and bond angles within the molecule.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice. For a carboxylic acid, this is often dictated by intermolecular hydrogen bonding between the -COOH groups, which can lead to the formation of dimers or extended chain structures.
While a specific crystal structure for this compound is not publicly available, the technique would be the ultimate tool for its complete structural elucidation in the solid phase.
Table 5: Structural Parameters Obtainable from Single Crystal X-ray Diffraction
| Parameter Type | Specific Information Provided |
|---|---|
| Unit Cell Dimensions | a, b, c (lattice parameters); α, β, γ (angles); Z (molecules per unit cell) |
| Space Group | Symmetry of the crystal lattice |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-S, C-Br) |
| Bond Angles (º) | Angles between three connected atoms |
| Torsion Angles (º) | Dihedral angles defining molecular conformation |
| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent packing forces |
Note: This table lists the types of data that would be determined from a successful crystallographic analysis.
Analysis of Supramolecular Architectures and Intermolecular Interactions
The supramolecular assembly of this compound derivatives is dictated by a variety of non-covalent interactions, which play a crucial role in the formation of stable crystal lattices. frontiersin.org The chemical structure of these compounds, featuring a carboxylic acid group, a bromine atom, a thiophene ring, and a propanoic acid side chain, provides multiple sites for hydrogen bonding and other weak interactions. mdpi.com These interactions guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.
The carboxylic acid group is a potent hydrogen bond donor and acceptor, often leading to the formation of robust supramolecular synthons. researchgate.netnih.gov In carboxylic acid derivatives, the formation of centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups is a common and highly stable motif. These primary interactions can be further extended into more complex architectures through weaker secondary interactions involving the thiophene ring and the bromo-substituent. For example, in the absence of strong Br···Br interactions, Br···O=C interactions have been noted in similar structures like 2-acetyl-5-bromothiophene (B160168). nih.gov The interplay and hierarchy of these various non-covalent forces are fundamental in dictating the final supramolecular architecture. frontiersin.org
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com This method maps the electron distribution of a molecule in a crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative significance of different intermolecular interactions. semanticscholar.org
For derivatives of this compound, this analysis provides quantitative insights into the forces governing their supramolecular structures. In the case of 2-(5-bromothiophen-2-yl)acetonitrile, Hirshfeld analysis revealed that while Br···Br interactions are present, they comprise only 1.9% of all interatomic contacts on the Hirshfeld surface. nih.govnih.gov This indicates that other interactions play a more significant role in stabilizing the crystal structure.
In a different chalcone (B49325) derivative, (E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one, the analysis showed that H···H (26.7%) and C···H (26.3%) contacts were the major contributors to the intermolecular interactions. researchgate.net Similarly, for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, another related structure, the most significant contributions to the Hirshfeld surface were from H···H (21%), C···H (20%), and S···H (19%) contacts. semanticscholar.org These findings highlight that even in the presence of a heavy halogen atom like bromine, weaker and more numerous contacts like hydrogen-hydrogen and carbon-hydrogen interactions can dominate the crystal packing.
The table below summarizes the percentage contributions of the most significant intermolecular contacts derived from the Hirshfeld surface analysis of related bromothiophene derivatives.
| Intermolecular Contact | 2-(5-bromothiophen-2-yl)acetonitrile nih.gov | (E)-1-(5-bromothiophen-2-yl)- 3-(p-tolyl)prop-2-en-1-one researchgate.net | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide semanticscholar.org |
|---|---|---|---|
| H···H | - | 26.7% | 21% |
| C···H / H···C | - | 26.3% | 20% |
| S···H / H···S | - | - | 19% |
| N···H / H···N | - | - | 14% |
| O···H / H···O | - | - | 12% |
| Br···Br | 1.9% | - | - |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. This procedure is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity.
For this compound, the molecular formula is C₇H₇BrO₂S. uni.lu Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of its constituent elements (C, H, Br, O, S). The results of these calculations are presented in the table below. While specific experimental findings for this exact compound are not detailed in the available literature, the data from related derivatives have been confirmed through this standard method. semanticscholar.org
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 35.76% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.00% |
| Bromine | Br | 79.904 | 1 | 79.904 | 33.99% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.61% |
| Sulfur | S | 32.06 | 1 | 32.06 | 13.64% |
| Total | 235.095 | 100.00% |
Computational and Theoretical Investigations of 2 5 Bromothiophen 2 Yl Propanoic Acid
Reactivity Descriptors and Electrostatic Potential (MEP) Mapping
Computational analysis, particularly through Density Functional Theory (DFT), provides significant insights into the reactivity of 2-(5-Bromothiophen-2-yl)propanoic acid. Global reactivity descriptors, including ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), hardness (η), and the electrophilicity index (ω), are calculated to understand the molecule's behavior in chemical reactions. researchgate.netresearchgate.netmdpi.com These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity, as less energy is required for electron transition. researchgate.net For thiophene (B33073) derivatives, these calculations help in rationalizing reactivity patterns and site selectivity. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution and predicting reactive sites for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale to represent electrostatic potential on the electron density surface. Red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net In brominated thiophene derivatives, the MEP analysis can reveal the electronic density dispersion, highlighting the electronegative zones around the oxygen atoms of the carboxylic acid group and the potential for electrophilic interactions near the bromine and sulfur atoms. researchgate.netresearchgate.net
| Descriptor | Definition | Significance in Reactivity |
|---|---|---|
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Lower values indicate a better electron donor. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Higher values indicate a better electron acceptor. |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | Indicates the ability to attract electrons in a bond. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | Higher values suggest greater stability and lower reactivity. |
| Electrophilicity Index (ω) | Measures the energy stabilization when the system acquires additional electronic charge. | Categorizes the molecule as a strong, moderate, or marginal electrophile. mdpi.com |
Aromaticity and Stability Assessments (e.g., HOMA)
The aromaticity of the thiophene ring in this compound is a key determinant of its stability and reactivity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index to quantify aromaticity. mdpi.comacs.org It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. acs.orgbohrium.com HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic, Kekulé-like structure. acs.org
Molecular Modeling for Ligand-Target Interaction Prediction (e.g., Docking Studies to identify binding sites and interaction types)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. mdpi.commdpi.com For this compound and its derivatives, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity. nih.govnih.gov These simulations place the ligand into the binding site of a target protein and calculate a binding score, which estimates the binding affinity. mdpi.com
The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. mdpi.comnih.gov The carboxylic acid group of the molecule is a common site for hydrogen bonding with amino acid residues like arginine, serine, or tyrosine in a receptor's active site. mdpi.comnih.gov The thiophene ring can participate in hydrophobic or π-stacking interactions, while the bromine atom can form halogen bonds. nih.govacs.org Such studies are crucial for structure-based drug design, helping to rationalize the biological activity of existing compounds and guide the synthesis of new, more potent derivatives. nih.gov For instance, docking studies on arylpropanoic acids have successfully identified potential inhibitors of cyclooxygenase (COX) enzymes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies: Deriving Theoretical Parameters for Compound Design
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in medicinal chemistry for predicting the activity of novel molecules and optimizing lead compounds. nih.gov For thiophene derivatives, QSAR models are developed using a set of calculated molecular descriptors that quantify various physicochemical properties. researchgate.net
These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.govresearchgate.net By analyzing a series of related thiophene compounds with known activities, a statistically significant QSAR equation can be generated. researchgate.net These studies have shown that electronic properties, such as the energy of the LUMO and dipole moment, can play a dominant role in modulating the anti-inflammatory activity of certain thiophene analogs. researchgate.net The insights gained from QSAR models help to establish a pharmacophore, which defines the essential structural features required for biological activity, thereby guiding the design of new compounds with enhanced efficacy. nih.govresearchgate.net
Halogen Bonding and Chalcogen Bonding Interactions in Thiophene Derivatives
The presence of bromine and sulfur atoms in this compound allows for specific noncovalent interactions known as halogen bonding and chalcogen bonding.
Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.orgdergipark.org.tr In bromothiophene derivatives, the bromine atom can act as a halogen bond donor. acs.orgtuni.fi The strength of this interaction depends on the halogen, with iodine forming stronger bonds than bromine or chlorine. jyu.fi These interactions are directional and have been increasingly recognized as important forces in crystal engineering, materials science, and molecular recognition by biological targets. acs.orgdergipark.org.tr Computational studies evaluate the electrostatic surface potential to estimate the size and positivity of the σ-hole on the halogen, predicting its ability to form halogen bonds. tuni.fi
Mechanistic and Reaction Pathway Elucidation for Bromothiophenepropanoic Acid Systems
Investigation of Reaction Kinetics and Thermodynamics
While specific experimental kinetic and thermodynamic data for 2-(5-Bromothiophen-2-yl)propanoic acid are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from studies of analogous systems, such as other substituted thiophenes and 2-arylpropanoic acids.
Reaction Kinetics: The rates of reactions involving this compound are influenced by several factors, including the nature of the reactants, the solvent, temperature, and the presence of catalysts. For instance, in palladium-catalyzed cross-coupling reactions, a common transformation for brominated aromatics, the reaction rate is dependent on the oxidative addition of the palladium catalyst to the carbon-bromine bond. The electron-rich nature of the thiophene (B33073) ring generally facilitates electrophilic substitution reactions. derpharmachemica.com However, the presence of the electron-withdrawing propanoic acid group can modulate this reactivity.
Kinetic studies on similar 2-arylpropanoic acids have shown that the stereochemistry of the propanoic acid moiety can influence reaction rates, particularly in enzyme-catalyzed reactions. While not directly applicable to typical organic reactions, this highlights the potential for the chiral center to play a role in reaction kinetics under specific conditions.
Thermodynamics: The thermodynamic stability of this compound and the feasibility of its reactions are governed by changes in enthalpy (ΔH) and entropy (ΔS), which determine the Gibbs free energy (ΔG) of the process. The enthalpy of formation for thiophene derivatives has been the subject of computational studies. osi.lvresearchgate.net For instance, the enthalpy of formation in the gas phase for various carbonyl compounds of the thiophene series has been calculated using semiempirical quantum-chemical methods. osi.lv These studies indicate that the stability of substituted thiophenes is influenced by the nature and position of the substituents. The carboxylation of thiophene with CO2, a reaction that forms a thiophene carboxylic acid, has been studied computationally, providing insights into the reaction energies and activation barriers. nih.gov
A comparative representation of thermodynamic data for related compounds is presented in the table below.
| Compound | Enthalpy of Formation (gas phase, kJ/mol) | Method |
| Thiophene | 116.8 ± 0.7 | Experimental |
| 2-Methylthiophene | 76.6 ± 0.8 | Experimental |
| 2-Acetylthiophene (B1664040) | -85.4 ± 1.5 | Calculated (PM3) |
| Thiophene-2-carboxylic acid | -345.2 ± 2.0 | Calculated (PM3) |
This table presents data for analogous compounds to provide a thermodynamic context for this compound.
Proposed Reaction Mechanisms for Novel Transformations Involving the Thiophene Ring and Propanoic Acid Moiety
The chemical reactivity of this compound is characterized by transformations involving both the thiophene ring and the propanoic acid side chain.
Reactions at the Thiophene Ring: The thiophene ring can undergo several types of reactions:
Electrophilic Aromatic Substitution (SEAr): Thiophene is generally more reactive than benzene (B151609) towards electrophiles. Substitution typically occurs at the C2 and C5 positions. In this compound, the C5 position is occupied by bromine. The remaining C3 and C4 positions are available for substitution, with the directing effects of the existing substituents playing a crucial role. The general mechanism involves the formation of a sigma complex (arenium ion) intermediate. derpharmachemica.com
Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich aromatics, SNAr can occur on thiophene rings bearing strongly electron-withdrawing groups. The bromine atom at the C5 position can be substituted by strong nucleophiles, often facilitated by transition metal catalysis.
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura, Stille, and Heck couplings are commonly employed. The general catalytic cycle for a Suzuki coupling, for example, involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govnih.gov
Reactions of the Propanoic Acid Moiety: The propanoic acid group can undergo typical carboxylic acid reactions, such as:
Esterification: Reaction with an alcohol in the presence of an acid catalyst.
Amide Formation: Reaction with an amine, often activated by a coupling agent.
Decarboxylation: Loss of CO2 under certain conditions, though this is generally difficult for arylpropanoic acids.
Role of Halogen Atoms (Bromine) in Reaction Selectivity and Catalysis
The bromine atom at the C5 position of this compound plays a pivotal role in directing the regioselectivity of subsequent reactions and is a key functional group for catalytic transformations.
Directing Group in Electrophilic Substitution: Halogens are deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution. In the context of the thiophene ring, this translates to directing incoming electrophiles to the positions adjacent (ortho) to the bromine atom. However, the combined electronic effects of the bromine, the propanoic acid group, and the sulfur heteroatom will determine the ultimate site of substitution.
Key Functionality in Catalysis: The carbon-bromine bond is significantly weaker than carbon-hydrogen and carbon-carbon bonds, making it a prime site for oxidative addition in transition metal-catalyzed cross-coupling reactions. This allows for the selective functionalization of the C5 position. The choice of catalyst, ligands, and reaction conditions can be tuned to achieve high selectivity and yield in these transformations. For instance, different palladium catalysts exhibit varying efficiencies in Suzuki coupling reactions with bromothiophenes. nih.gov
The table below summarizes the role of bromine in different reaction types.
| Reaction Type | Role of Bromine |
| Electrophilic Aromatic Substitution | Deactivating, directs incoming electrophiles |
| Palladium-Catalyzed Cross-Coupling | Reactive site for oxidative addition |
| Nucleophilic Aromatic Substitution | Leaving group |
Thiophene Ring Fragmentation Processes and Stability under Specific Conditions
The thiophene ring is an aromatic system and is generally stable under many reaction conditions. However, under specific energetic conditions, such as in mass spectrometry or photolysis, the ring can undergo fragmentation.
Computational studies have explored the dissociation mechanisms of thiophene upon photoabsorption or ionization. These studies reveal complex fragmentation pathways leading to the formation of various smaller molecules and radicals. rsc.org The initial step in the photochemical ring-opening of thiophene is often the elongation of a C-S bond upon excitation to an excited state. acs.org
The stability of the thiophene ring in this compound can be influenced by the substituents. The presence of the bromine atom and the propanoic acid group can alter the electron density distribution in the ring, potentially affecting its stability towards oxidative or reductive cleavage. For example, oxidation of brominated thiophenes can lead to the formation of thiophene S,S-dioxides, which can then undergo dimerization reactions. rsc.org
Influence of Electronic Effects of Substituents on Reactivity
The reactivity of the thiophene ring in this compound is significantly influenced by the electronic effects of both the bromine atom and the 2-propanoic acid group. These effects can be understood through the concepts of inductive and resonance effects, and can be quantified using linear free-energy relationships (LFERs) like the Hammett and Taft equations. iitg.ac.inwikipedia.org
2-Propanoic Acid Group: The propanoic acid group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance stabilization of the carboxylate group. This deactivates the thiophene ring towards electrophilic substitution.
log(k/k₀) = σρ
where k is the rate constant for the substituted reaction, k₀ is the rate constant for the unsubstituted reaction, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type and conditions).
The table below provides Hammett σ constants for relevant substituents, which are used to predict their electronic influence on reaction rates.
| Substituent | σmeta | σpara |
| -Br | 0.39 | 0.23 |
| -COOH | 0.37 | 0.45 |
| -CH₂COOH | 0.15 | 0.18 |
These values are for substituted benzenes but provide a good approximation for the electronic effects in thiophene systems.
Applications in Advanced Materials Chemistry and Organic Synthesis
Role as Versatile Building Blocks in Complex Organic Synthesis
The structure of 2-(5-bromothiophen-2-yl)propanoic acid and its close analogs, such as 5-bromothiophene-2-carboxylic acid, makes them exceptionally useful as building blocks in synthetic chemistry. researchgate.netnih.gov The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. nih.gov This reactivity allows for the introduction of various aryl groups onto the thiophene (B33073) ring, creating biaryl structures that are central to many functional materials and biologically active molecules.
One of the most common transformations is the Suzuki cross-coupling reaction, where the bromothiophene derivative is reacted with different arylboronic acids. nih.govmdpi.com This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov Furthermore, the carboxylic acid moiety can be converted into esters or amides through reactions like Steglich esterification, adding another layer of molecular diversity. nih.gov These synthetic pathways enable the creation of extensive libraries of thiophene-based compounds with tailored structures and properties. nih.govmdpi.com
| Reaction Type | Reagents/Catalysts | Transformation Achieved | Reference |
|---|---|---|---|
| Suzuki Cross-Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Replaces the bromine atom with an aryl group, forming a C-C bond. | nih.govmdpi.com |
| Steglich Esterification | Alcohols, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine) | Converts the carboxylic acid group into an ester. | nih.gov |
Precursors for Advanced Materials with Tailored Properties
The inherent electronic characteristics of the thiophene ring make its derivatives, including this compound, valuable precursors for advanced materials. The delocalized π-electron system is fundamental to the electronic and optical properties of the resulting polymers and functional molecules. numberanalytics.com
Thiophene-based polymers are a cornerstone of organic electronics due to their exceptional conductive and semiconductive properties. nih.gov Polythiophenes and their derivatives are widely used in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The synthesis of these polymers often involves the polymerization of functionalized thiophene monomers, which can be derived from precursors like this compound.
| Material Class | Key Property | Example Application | Reference |
|---|---|---|---|
| Conductive Polymers (e.g., Polythiophene) | High electrical conductivity upon doping. | OLEDs, Antistatic coatings | numberanalytics.comnih.gov |
| Organic Semiconductors | Tunable HOMO-LUMO energy levels. | Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs) | nih.govnih.govnih.gov |
| Mixed Ionic/Electronic Conductors (MIECs) | Conducts both ions and electrons. | Energy storage, Bioelectronics | aip.org |
Thiophene derivatives are integral to the design of functional materials with tailored electronic and optical properties, particularly in the realm of dyes and nonlinear optical (NLO) materials. rsc.orgmdpi.com By incorporating thiophene moieties into push-pull π-electron systems, it is possible to create molecules with significant charge-transfer characteristics. rsc.orgmdpi.com
Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals
Thiophene-containing molecules are of significant commercial and research interest in the agrochemical industry. nih.govresearchgate.net They form the core structure of several commercial fungicides and herbicides. nih.gov The synthetic versatility of compounds like this compound allows them to serve as key intermediates in the creation of new plant protection agents. mdpi.comorientjchem.org
Researchers have successfully designed and synthesized novel fungicides by splicing active substructures, such as nicotinic acid and thiophene, to create N-(thiophen-2-yl) nicotinamide (B372718) derivatives. nih.gov Bioassays of these compounds have demonstrated excellent efficacy against pathogens like cucumber downy mildew, in some cases superior to existing commercial fungicides. nih.gov Similarly, aminophosphonates featuring a thiophene moiety have been evaluated as potential herbicides, showing selective toxicity towards certain types of weeds. mdpi.com The ability to easily modify the thiophene core allows for the optimization of biological activity and the development of new, effective agrochemicals. nih.gov
Coordination Chemistry Applications of Thiophene Derivatives
The sulfur atom in the thiophene ring provides a coordination site for metal ions, making thiophene derivatives versatile ligands in coordination chemistry. researchgate.net Thiophenes can bind to transition metals in several modes, including η1(S)-coordination through the sulfur atom, as well as η2, η4, and η5 modes involving the π-system of the ring. researchgate.netacs.org This diverse coordination behavior allows for the synthesis of a wide array of organometallic complexes. researchgate.netacs.org
Thiophene-based ligands, such as Schiff bases and carboxamides, have been used to prepare complexes with metals like copper(II), zinc(II), and cobalt(II). nih.govnih.gov In these complexes, coordination often occurs through multiple sites, for instance, involving the thiophene sulfur, an azomethine nitrogen, and a carbonyl oxygen. nih.govnih.gov These metal complexes are not merely of structural interest; they have shown potential applications as electroactive materials in sensors and have been investigated for their biological activities, including antibacterial and antifungal properties. nih.govlongdom.org The study of these discrete metal complexes also provides insight into the mechanisms of industrially important processes like hydrodesulfurization (HDS), where thiophene binds to catalyst surfaces. researchgate.net
Design of Extended π-Systems and Azo Dyes
The thiophene ring is a favored component in the design of extended π-conjugated systems, which are the basis for many organic dyes and pigments. nih.gov Thiophene-based azo dyes, in particular, have garnered considerable interest due to their high degree of brightness and strong tinctorial strength compared to their carbocyclic counterparts. nih.govresearchgate.net
The synthesis of these dyes typically involves a diazotization reaction of an amino-thiophene derivative, followed by a coupling reaction with an electron-rich component like an aniline (B41778) or naphthol derivative. nih.govnih.gov The incorporation of the electron-rich thiophene ring often results in a significant bathochromic (red) shift in the absorption spectrum, allowing for the creation of dyes in the blue and navy range, which are more difficult to achieve with simple aniline-based dyes. researchgate.net The resulting azo dyes, which feature a stable -N=N- bridge connecting aromatic systems, have applications in coloring textiles, leathers, and polymers, and are also studied for their unique electronic and photophysical properties. mdpi.comespublisher.com
Future Directions and Emerging Research Avenues for 2 5 Bromothiophen 2 Yl Propanoic Acid Research
Development of Novel Synthetic Methodologies with Enhanced Sustainability and Atom Economy
The traditional synthesis of thiophene (B33073) derivatives, while effective, often relies on multi-step procedures that may involve harsh reagents and generate significant waste. The future of organic synthesis is increasingly focused on green chemistry principles, emphasizing sustainability and atom economy. jocpr.comprimescholars.com For 2-(5-bromothiophen-2-yl)propanoic acid and its precursors, research is anticipated to move towards more environmentally benign and efficient synthetic strategies.
Key areas of development include:
Transition-Metal-Free Synthesis: While metal-catalyzed cross-coupling reactions are invaluable for derivatizing the thiophene ring, the use of transition metals presents challenges related to cost, toxicity, and removal from the final product. numberanalytics.com Future methodologies may focus on metal-free approaches, such as the reaction of substituted buta-1-enes with potassium sulfide (B99878), which offers an atom-economical route to thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org
Improving Atom Economy: Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the desired product. jocpr.com Future synthetic routes for this compound will likely focus on maximizing atom economy by designing reactions that minimize the formation of byproducts. This could involve exploring one-pot reactions or domino reaction sequences that build molecular complexity in a single, efficient step. rsc.org
| Synthetic Strategy | Key Advantages |
| Transition-Metal-Free Synthesis | Reduced cost, lower toxicity, simplified purification |
| Green Solvents and Catalysts | Reduced environmental impact, potential for catalyst recycling |
| High Atom Economy Reactions | Minimized waste, increased efficiency, lower material costs |
Advanced Computational Approaches for Predictive Design and Property Optimization
The integration of computational chemistry into the drug discovery and materials design process has revolutionized the way scientists approach molecular design. For this compound, advanced computational methods will be instrumental in predicting the properties of its derivatives and guiding the synthesis of novel compounds with enhanced functionalities.
Future research in this area will likely involve:
In Silico Screening and Target Prediction: Computational tools can be used to screen virtual libraries of this compound derivatives against biological targets of interest. nih.govnih.gov This allows for the identification of promising lead compounds before committing to costly and time-consuming laboratory synthesis.
Molecular Docking and Binding Energy Calculations: For medicinal chemistry applications, molecular docking studies can predict the binding mode and affinity of thiophene-based compounds to specific protein targets. researchgate.netcolab.ws This information is crucial for understanding the structure-activity relationships and for designing more potent and selective inhibitors.
Density Functional Theory (DFT) Calculations: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netmdpi.com This information can be used to predict their chemical behavior and to design molecules with tailored electronic and optical properties for applications in materials science.
| Computational Method | Application |
| In Silico Screening | High-throughput screening of virtual compound libraries |
| Molecular Docking | Prediction of ligand-protein binding interactions |
| DFT Calculations | Elucidation of electronic structure and reactivity |
Exploration of New Chemical Transformations and Reactivity Profiles for Bromothiophenepropanoic Acid
The bromine atom and the carboxylic acid group on the this compound scaffold are key functional handles that allow for a wide range of chemical modifications. Future research will undoubtedly focus on exploring new chemical transformations to further expand the chemical space accessible from this versatile building block.
Emerging areas of investigation include:
Novel Coupling Reactions: While Suzuki-Miyaura and Stille couplings are well-established methods for C-C bond formation at the 5-position of the thiophene ring, the exploration of new and more versatile coupling reactions will continue to be an active area of research. nih.gov This could involve the use of novel catalysts or the development of new coupling partners.
Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and nitriles. beilstein-journals.org Future research will likely focus on developing new and efficient methods for these transformations, as well as exploring the synthesis of novel derivatives with unique biological or material properties.
Reactivity of the Thiophene Ring: The thiophene ring itself can undergo a variety of chemical reactions, including electrophilic substitution. numberanalytics.com Understanding the reactivity of the this compound scaffold in more detail will enable the development of new strategies for its functionalization. libretexts.org
| Transformation Type | Potential Products |
| Novel Coupling Reactions | Biaryl and vinyl-substituted thiophenes |
| Carboxylic Acid Derivatization | Esters, amides, nitriles, and other functional groups |
| Thiophene Ring Functionalization | Introduction of new substituents on the thiophene ring |
Integration of this compound Scaffolds into Novel Material Systems for Functional Applications
The unique electronic and optical properties of thiophene-based compounds make them attractive candidates for a wide range of applications in materials science. numberanalytics.commdpi.com The this compound scaffold, with its combination of a thiophene ring and a carboxylic acid group, is well-suited for incorporation into a variety of functional materials.
Future research in this area is expected to focus on:
Organic Electronics: Thiophene-based polymers and small molecules are widely used in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). mdpi.comrsc.org The this compound scaffold could be used as a building block to synthesize new materials with tailored electronic and optical properties for these applications.
Functional Polymers and Coatings: The carboxylic acid group of this compound can be used to anchor the molecule to surfaces or to incorporate it into polymer backbones. nih.gov This could lead to the development of new functional polymers and coatings with applications in areas such as sensing, catalysis, and drug delivery.
Dyes and Pigments: Thiophene-based azo dyes are known for their vibrant colors and have applications in various industries. espublisher.com The this compound scaffold could be used to synthesize new dyes with enhanced properties, such as improved lightfastness or solubility.
| Application Area | Potential Role of the Scaffold |
| Organic Electronics | Building block for organic semiconductors |
| Functional Polymers | Monomer for polymerization or surface modification |
| Dyes and Pigments | Core structure for novel chromophores |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Bromothiophen-2-yl)propanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves halogenation of thiophene derivatives followed by coupling with propanoic acid precursors. For example, zinc-mediated coupling under anhydrous THF and inert atmosphere (e.g., nitrogen) is effective for analogous brominated compounds. Reaction optimization includes temperature control (e.g., 25–60°C) and catalytic systems (e.g., palladium catalysts for cross-coupling). Post-synthesis purification via recrystallization or column chromatography ensures high yields (>70%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify the thiophene ring (δ 6.5–7.2 ppm for aromatic protons) and propanoic acid moiety (δ 2.5–3.5 ppm for CH groups).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) confirms purity (>98%). Cross-reference with PubChem’s InChI (InChI=1S/C7H7BrO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1,3H,2,4H2,(H,9,10)) and molecular weight (235.10 g/mol) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Classified under GHS Category 4 (acute toxicity via oral, dermal, and inhalation routes). Use nitrile gloves, lab coats, and fume hoods.
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Store at 2–8°C in airtight containers away from oxidizers .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity compared to chloro or iodo analogs?
- Methodological Answer : The bromine atom’s moderate electronegativity enhances electrophilic substitution rates compared to chloro analogs (slower) and iodo analogs (faster). In enzyme inhibition studies, brominated derivatives show intermediate binding affinity (IC = 12–15 µM) due to balanced steric and electronic effects. Compare with 3-(5-Chlorothiophen-2-yl)propanoic acid (IC = 18–22 µM) and iodinated analogs (IC = 8–10 µM) .
Q. What methodologies identify the enzyme targets of this compound?
- Methodological Answer :
- Biochemical Assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics (K values).
- Structural Studies : Co-crystallization with candidate enzymes (e.g., cyclooxygenase-2) followed by X-ray diffraction to map interaction sites .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Reproducibility Checks : Validate activity using orthogonal assays (e.g., ITC for thermodynamic profiling alongside FP).
- Batch Analysis : Compare COA data (e.g., purity, residual solvents) across suppliers. Note that incomplete toxicological data (as highlighted in safety sheets) may contribute to variability .
Q. What analytical techniques assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Profiling : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24 hours. Analyze via LC-MS to detect hydrolysis products (e.g., thiophene ring cleavage).
- Conformational Stability : Circular dichroism (CD) spectroscopy monitors structural changes in buffered solutions .
Q. What design strategies optimize this compound for drug development?
- Methodological Answer :
- Bioavailability Enhancement : Introduce methyl groups to the propanoic acid chain to improve lipophilicity (logP optimization).
- Targeted Delivery : Conjugate with PEGylated nanoparticles for sustained release. Validate efficacy via in vivo pharmacokinetic studies (C, t) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
